molecular formula C12H15F2NO B332972 N-(3,4-difluorophenyl)-2-ethylbutanamide

N-(3,4-difluorophenyl)-2-ethylbutanamide

Cat. No.: B332972
M. Wt: 227.25 g/mol
InChI Key: WXODUHNIBGBDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-2-ethylbutanamide is a fluorinated amide compound characterized by a 3,4-difluorophenyl group attached to a 2-ethylbutanamide moiety. Fluorination at the phenyl ring is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry . The 2-ethylbutanoyl chain may influence solubility and conformational flexibility compared to bulkier or more rigid substituents observed in related compounds.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-ethylbutanamide

InChI

InChI=1S/C12H15F2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

WXODUHNIBGBDRE-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)F)F

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Functional Group Analysis

The table below compares N-(3,4-difluorophenyl)-2-ethylbutanamide with three structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Functional Group Crystallographic Features Biological/Functional Relevance
This compound C₁₂H₁₅F₂NO 3,4-difluorophenyl, 2-ethylbutanoyl Amide Not reported Unknown (hypothetical)
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide C₂₀H₁₅F₂NO 3,4-difluorophenyl, diphenylacetyl Amide 1D hydrogen-bonded chains via N–H···O interactions Structural analog to penicillin lateral chain
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide C₁₄H₁₂F₂NO₄S 3,4-difluorophenyl, 3,4-dimethoxybenzenesulfonyl Sulfonamide Dihedral angle 66.05°; 1D networks via N–H···O and C–H···O bonds Tyrosinase inhibition (potential whitening agent)
N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide C₁₂H₈F₇NO₂ 3-acetylphenyl, heptafluorobutanoyl Amide Not reported High fluorination may enhance metabolic stability
2.2 Key Findings

Hydrogen Bonding and Crystal Packing: The diphenylacetamide analog forms 1D chains through N–H···O hydrogen bonds, stabilizing its crystal lattice . The sulfonamide derivative exhibits a larger dihedral angle (66.05°) between aromatic rings, with weak N–H···O and C–H···O interactions creating extended 1D networks .

Biological Relevance: The sulfonamide analog’s tyrosinase inhibition highlights the role of functional groups (e.g., sulfonamide vs. amide) in biological activity .

Impact of Fluorination :

  • Fluorination at the phenyl ring (common in all analogs) improves resistance to oxidative metabolism and enhances membrane permeability .
  • The heptafluorobutanamide’s fully fluorinated acyl chain () likely increases lipophilicity and thermal stability, though excessive fluorination may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.